Lack of PDK1 Activation by C10-Sphingosine Distinguishes It from 18-Carbon Sphingosine
In a direct comparative assay, C18‑sphingosine (D‑erythro‑sphingosine) increased PDK1 autophosphorylation by 25‑fold relative to untreated control, while C10‑sphingosine ((2S,3R,4E)-2-amino-4-decene-1,3-diol) was completely inactive [1]. This binary difference demonstrates that the 10‑carbon backbone is insufficient to support the lipid‑mediated conformational change required for PDK1 activation, despite preserving the 2S,3R stereochemistry and 4E unsaturation [1].
| Evidence Dimension | PDK1 autophosphorylation activity |
|---|---|
| Target Compound Data | No increase (inactive) |
| Comparator Or Baseline | C18‑sphingosine (D‑erythro‑sphingosine): 25‑fold increase over basal |
| Quantified Difference | 25‑fold activation lost entirely (complete ablation of activity) |
| Conditions | In vitro kinase assay; COS‑7 cell lysate; PDK1 immunoprecipitation |
Why This Matters
This absolute functional divergence validates the use of C10‑sphingosine as a negative control in PDK1 activation studies and underscores that chain length—not merely the sphingoid headgroup—determines kinase specificity.
- [1] King, C.C., et al. (2000) J. Biol. Chem. 275(24): 18108‑18113. doi:10.1074/jbc.M909663199. View Source
